molecular formula C16H13ClFN3OS B2850803 2-chloro-6-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide CAS No. 2320537-23-1

2-chloro-6-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide

Cat. No.: B2850803
CAS No.: 2320537-23-1
M. Wt: 349.81
InChI Key: UEIPDUCXVAPHFQ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a pyrazole ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

2-chloro-6-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-6-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS/c1-21-10(8-13(20-21)14-6-3-7-23-14)9-19-16(22)15-11(17)4-2-5-12(15)18/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIPDUCXVAPHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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